benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate
Overview
Description
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol.
Formation of the Benzyl Ester: The benzyl ester can be formed by esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions using different alcohols and acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alcohols, acid catalysts (e.g., sulfuric acid, hydrochloric acid)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of different ester derivatives
Scientific Research Applications
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The piperazine ring structure provides a scaffold for further functionalization, allowing the compound to interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid methyl ester
- 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid propyl ester
Uniqueness
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. The benzyl group can also provide additional sites for further chemical modifications, enhancing the compound’s versatility in various applications.
Properties
CAS No. |
955979-13-2 |
---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c17-9-8-15-6-7-16(10-13(15)18)14(19)20-11-12-4-2-1-3-5-12/h1-5,17H,6-11H2 |
InChI Key |
DLUZKZFXPFUDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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